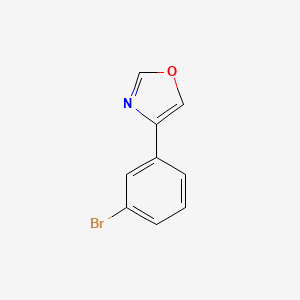
4-(3-Bromophenyl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Bromophenyl)oxazole: is a heterocyclic compound that features an oxazole ring substituted with a 3-bromophenyl group at the 4-position. Oxazole derivatives are known for their diverse biological activities and have been extensively studied in medicinal chemistry. The presence of the bromine atom in the phenyl ring can significantly influence the compound’s reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromophenyl)oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromobenzoyl chloride with an amino alcohol, followed by cyclization to form the oxazole ring. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques are often employed to ensure the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(3-Bromophenyl)oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The oxazole ring can be oxidized to form oxazole N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), bases (sodium hydride), solvents (dimethylformamide).
Oxidation: m-Chloroperbenzoic acid, solvents (dichloromethane).
Reduction: Lithium aluminum hydride, solvents (ether).
Major Products:
Substitution: Various substituted oxazoles.
Oxidation: Oxazole N-oxides.
Reduction: Amines or alcohols.
Applications De Recherche Scientifique
Chemistry: 4-(3-Bromophenyl)oxazole is used as a building block in organic synthesis
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: In medicinal chemistry, this compound derivatives are explored for their therapeutic potential. They are investigated for their efficacy in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-(3-Bromophenyl)oxazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it can inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The presence of the bromine atom can enhance its binding affinity to biological targets, increasing its potency.
Comparaison Avec Des Composés Similaires
4-Phenyl-1,3-oxazole: Lacks the bromine atom, resulting in different reactivity and biological properties.
4-(4-Bromophenyl)oxazole: The bromine atom is at the 4-position of the phenyl ring, which can influence its chemical behavior and biological activity.
4-(3-Chlorophenyl)oxazole: The chlorine atom can impart different electronic effects compared to bromine, affecting its reactivity and interactions.
Uniqueness: 4-(3-Bromophenyl)oxazole is unique due to the presence of the bromine atom at the 3-position of the phenyl ring. This substitution pattern can enhance its reactivity and biological activity, making it a valuable compound in various scientific research applications.
Propriétés
IUPAC Name |
4-(3-bromophenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-3-1-2-7(4-8)9-5-12-6-11-9/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXUSTRTDVCWSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=COC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-cyclopropyl-1,6,7,8-tetrahydropyrimido[1,2-a]pyrimidin-4-one](/img/structure/B7968978.png)











